2,4-Dichloro-6-hydroxybenzaldehyde
Overview
Description
2,4-Dichloro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is a chlorinated derivative of salicylaldehyde and is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Safety and Hazards
2,4-Dichloro-6-hydroxybenzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products Formed
Oxidation: 2,4-Dichloro-6-hydroxybenzoic acid.
Reduction: 2,4-Dichloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-hydroxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of chlorine atoms and the hydroxyl group can influence its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-hydroxybenzaldehyde
- 2,6-Dichloro-3-hydroxybenzaldehyde
- 3,5-Dichloro-4-hydroxybenzaldehyde
Uniqueness
2,4-Dichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2,4-dichloro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYKHXQQNRESHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336014 | |
Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78443-72-8 | |
Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78443-72-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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